Cas no 91134-85-9 (2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid)

2-Hydroxy-5-(morpholine-4-sulfonyl)benzoic acid is a sulfonamide-substituted benzoic acid derivative with notable applications in organic synthesis and pharmaceutical research. Its structure combines a phenolic hydroxyl group with a morpholine sulfonyl moiety, enhancing its reactivity and versatility as an intermediate. The compound is particularly valued for its potential in designing enzyme inhibitors and bioactive molecules due to its dual functional groups, which facilitate selective modifications. Its stability under various conditions and compatibility with common synthetic protocols make it a practical choice for medicinal chemistry and material science applications. The product is typically characterized by high purity and consistent performance in research settings.
2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid structure
91134-85-9 structure
Product Name:2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid
CAS No:91134-85-9
MF:C11H13NO6S
MW:287.28902220726
MDL:MFCD00539987
CID:804644
PubChem ID:761206
Update Time:2025-06-09

2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-5-(morpholinosulfonyl)benzoic acid
    • 2-hydroxy-5-(morpholin-4-ylsulfonyl)benzoic acid(SALTDATA: FREE)
    • 2-HYDROXY-5-(MORPHOLINE-4-SULFONYL)-BENZOIC ACID
    • 2-hydroxy-5-morpholin-4-ylsulfonylbenzoic acid
    • Benzoic acid,2-hydroxy-5-(4-morpholinylsulfonyl)-
    • 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid
    • Oprea1_842927
    • 2-hydroxy-5-(morpholin-4-ylsulfonyl)benzoic acid
    • 2-Hydroxy-5-(morpholinosulfonyl)benzoicacid
    • CS-0218199
    • BS-38697
    • MFCD00539987
    • EN300-00348
    • 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
    • SR-01000401315-1
    • FT-0714865
    • 91134-85-9
    • AKOS000114698
    • CCG-104037
    • Z55901007
    • SR-01000401315
    • DTXSID50353997
    • 2-HYDROXY-5-(MORPHOLINE-4-SULFONYL)-BENZOICACID
    • BB 0237895
    • MDL: MFCD00539987
    • Inchi: 1S/C11H13NO6S/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7,13H,3-6H2,(H,14,15)
    • InChI Key: IVYVLEQZZGWQTF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C(=O)O)C=1)O)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 287.04600
  • Monoisotopic Mass: 287.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: 234-236 °C
  • Boiling Point: 530.3±60.0 °C at 760 mmHg
  • Flash Point: 274.5±32.9 °C
  • Refractive Index: 1.618
  • PSA: 112.52000
  • LogP: 1.13000
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid Pricemore >>

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2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:91134-85-9)2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid
Order Number:A1093897
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:11
Price ($):226.0
Email:sales@amadischem.com

Additional information on 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid

Introduction to 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid (CAS No. 91134-85-9)

2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid, identified by the Chemical Abstracts Service registry number 91134-85-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzoic acid derivatives, characterized by its hydroxyl and sulfonamide functional groups. The unique structural configuration of 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid makes it a promising candidate for various biochemical applications, particularly in the synthesis of novel therapeutic agents.

The molecular structure of 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid consists of a benzoic acid core substituted with a hydroxyl group at the 2-position and a morpholine-4-sulfonyl moiety at the 5-position. This arrangement imparts distinct chemical properties that are conducive to its role as an intermediate in drug synthesis. The presence of both hydroxyl and sulfonamide groups enhances its reactivity, making it a versatile building block for medicinal chemists.

In recent years, there has been growing interest in the development of benzoic acid derivatives due to their potential biological activities. 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid has been investigated for its pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. These properties are attributed to its ability to interact with various biological targets, modulating cellular processes at the molecular level.

One of the most compelling aspects of 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid is its utility in the synthesis of enzyme inhibitors. Enzyme inhibition is a critical strategy in drug design, as it allows for the precise modulation of metabolic pathways. Research has demonstrated that derivatives of benzoic acid can effectively inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory responses. The sulfonamide group in 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid plays a pivotal role in enhancing binding affinity to these enzymes, potentially leading to more potent and selective inhibitors.

Furthermore, the hydroxyl group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. This flexibility has led to its incorporation into various drug candidates targeting neurological disorders, cardiovascular diseases, and cancer. The morpholine-4-sulfonyl moiety, in particular, has been shown to improve solubility and bioavailability, which are crucial factors in drug development.

The synthesis of 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid typically involves multi-step organic reactions, starting from commercially available precursors such as salicylic acid and morpholine derivatives. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to achieve high yields and purity. These synthetic methodologies highlight the compound's significance as a key intermediate in industrial-scale pharmaceutical production.

Recent studies have also explored the role of 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid in nanomedicine. Its ability to form stable complexes with nanoparticles has opened up new avenues for targeted drug delivery systems. By incorporating this compound into nanocarriers, researchers aim to enhance therapeutic efficacy while minimizing side effects. This approach is particularly relevant for treating diseases that require localized action, such as cancer and infectious disorders.

The pharmacokinetic profile of 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid is another area of active investigation. Studies have shown that this compound exhibits moderate oral bioavailability and prolonged half-life upon administration. These characteristics make it an attractive candidate for once-daily dosing regimens, improving patient compliance and convenience. Additionally, its metabolic stability ensures that it remains active within the body long enough to exert its therapeutic effects.

In conclusion,2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid (CAS No. 91134-85-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse biological activities position it as a valuable tool for developing novel drugs across multiple therapeutic areas. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:91134-85-9)2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid
A1093897
Purity:99%
Quantity:5g
Price ($):226.0
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